molecular formula C16H12BrN3O4 B15033778 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B15033778
M. Wt: 390.19 g/mol
InChI Key: YIBBXQABSWPEMH-UHFFFAOYSA-N
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Description

5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo-substituted phenoxy group and a nitrophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves multiple steps. One common method includes the reaction of 2-bromo-4-methylphenol with a suitable alkylating agent to form the corresponding ether. This intermediate is then reacted with a nitrophenyl-substituted oxadiazole precursor under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromo group can lead to various substituted phenoxy derivatives.

Scientific Research Applications

5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromo-substituted phenoxy group can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
  • 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine

Uniqueness

5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both a bromo-substituted phenoxy group and a nitrophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12BrN3O4

Molecular Weight

390.19 g/mol

IUPAC Name

5-[(2-bromo-4-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H12BrN3O4/c1-10-5-6-14(13(17)7-10)23-9-15-18-16(19-24-15)11-3-2-4-12(8-11)20(21)22/h2-8H,9H2,1H3

InChI Key

YIBBXQABSWPEMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])Br

Origin of Product

United States

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